molecular formula C6H12N2 B2656028 (4-Aminobut-2-yn-1-yl)dimethylamine CAS No. 53913-95-4

(4-Aminobut-2-yn-1-yl)dimethylamine

Cat. No.: B2656028
CAS No.: 53913-95-4
M. Wt: 112.176
InChI Key: KBCNCLOIEKNIFI-UHFFFAOYSA-N
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Description

(4-Aminobut-2-yn-1-yl)dimethylamine is an organic compound with the molecular formula C₆H₁₂N₂. It is a liquid at room temperature and is known for its applications in various chemical reactions and research fields. The compound is characterized by the presence of an amino group and a dimethylamine group attached to a butynyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: (4-Aminobut-2-yn-1-yl)dimethylamine can be synthesized through several methods. One common approach involves the reaction of propargylamine with dimethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: (4-Aminobut-2-yn-1-yl)dimethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amino and dimethylamine groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Halogenating agents and other electrophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

(4-Aminobut-2-yn-1-yl)dimethylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Medicine: Research into potential therapeutic applications, such as drug development, often involves this compound.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Aminobut-2-yn-1-yl)dimethylamine involves its interaction with specific molecular targets. The amino and dimethylamine groups can form bonds with various substrates, influencing biochemical pathways and reactions. The exact pathways depend on the context in which the compound is used, such as in enzymatic reactions or chemical synthesis.

Comparison with Similar Compounds

  • (4-Aminobut-2-yn-1-yl)ethylamine
  • (4-Aminobut-2-yn-1-yl)methylamine
  • (4-Aminobut-2-yn-1-yl)propylamine

Comparison: (4-Aminobut-2-yn-1-yl)dimethylamine is unique due to the presence of both an amino group and a dimethylamine group, which confer specific reactivity and properties. Compared to similar compounds, it may exhibit different reactivity patterns and applications, making it valuable in specific research and industrial contexts.

Properties

IUPAC Name

N',N'-dimethylbut-2-yne-1,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c1-8(2)6-4-3-5-7/h5-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBCNCLOIEKNIFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC#CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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